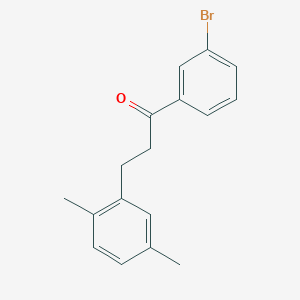

3'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Vue d'ensemble

Description

3’-Bromo-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17BrO. It is known for its unique chemical structure, which includes a bromine atom attached to a phenyl ring and a propiophenone moiety. This compound has been studied for its various chemical and biological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(2,5-dimethylphenyl)propiophenone typically involves the bromination of 3-(2,5-dimethylphenyl)propiophenone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-3-(2,5-dimethylphenyl)propiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 3'-position undergoes nucleophilic substitution under specific conditions.

Key Findings :

- Microwave-assisted synthesis enhances substitution efficiency by reducing reaction time (e.g., 30 minutes vs. 12 hours under reflux) .

- Steric hindrance from the 2,5-dimethylphenyl group directs substitution regioselectivity to the para position of the brominated ring.

Reduction Reactions

The ketone moiety is reduced to secondary alcohols or alkanes under varying conditions.

Mechanistic Notes :

- NaBH₄ selectively reduces the ketone without affecting the bromine substituent .

- Catalytic hydrogenation (H₂/Pd) fully reduces the carbonyl to a methylene group but requires prolonged reaction times.

Oxidation Reactions

The propiophenone backbone can be oxidized to carboxylic acids or undergo side-chain modifications.

| Oxidizing Agent | Conditions | Product | Byproducts | References |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | 3-(2,5-Dimethylphenyl)propanoic acid | MnO₂ | |

| CrO₃/H₂O | Acetone, 20°C | 3'-Bromo-3-(2,5-dimethylphenyl)propanal | Chromium salts |

Observations :

- Strong acidic conditions (KMnO₄/H₂SO₄) lead to complete oxidation of the side chain to a carboxylic acid.

- Controlled oxidation with CrO₃ selectively yields the aldehyde without over-oxidation .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl systems.

| Reaction Type | Catalyst/Reagents | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3'-Aryl derivatives | 85–90% | |

| Heck Coupling | Pd(OAc)₂, PPh₃ | Styryl-substituted derivatives | 72% |

Optimization Data :

- Suzuki reactions require anhydrous conditions and aryl boronic acids in molar excess (1.5 eq) for maximal yield.

- Electron-withdrawing substituents on the boronic acid enhance coupling efficiency .

Elimination and Rearrangement

Under basic conditions, elimination or Meinwald rearrangement may occur.

Notable Results :

Applications De Recherche Scientifique

3’-Bromo-3-(2,5-dimethylphenyl)propiophenone has been utilized in various scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 3’-Bromo-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and the propiophenone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3’-Bromo-3-(3,5-dimethylphenyl)propiophenone

- 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone

Uniqueness

3’-Bromo-3-(2,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the bromine atom and the dimethylphenyl group. This unique structure imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

3'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a substituted propiophenone with notable structural features that may influence its biological activity. This compound has been studied for its potential pharmacological effects and applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : C17H17BrO

- Molecular Weight : 317.23 g/mol

- CAS Number : 24726338

Biological Activity Overview

Research into the biological activity of this compound indicates potential anticancer properties, particularly against specific cancer cell lines. The presence of the bromine atom may enhance its interaction with biological targets, leading to significant physiological effects.

Key Findings

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer activity against certain cell lines, although detailed mechanisms remain to be elucidated .

- Mechanism of Action : The mechanism likely involves interactions with enzymes or receptors, influenced by the bromine substitution which may facilitate complex formation with biomolecules .

Data Table of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | 898769-39-6 | Chlorine substituent | Analgesic and anti-inflammatory properties |

| This compound | 24726338 | Bromine at meta position | Anticancer activity against specific cell lines |

| 4'-Iodo-3-(2,3-dimethylphenyl)propiophenone | Not listed | Iodine substituent | Potentially similar pharmacological effects |

Case Studies and Experimental Findings

- Cell Line Studies : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, suggesting a potential role as a therapeutic agent .

- Synthesis and Characterization : The synthesis typically involves bromination of the corresponding propiophenone under controlled conditions to prevent over-bromination. Characterization techniques such as NMR and mass spectrometry are used to confirm structure and purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3'-Bromo-3-(2,5-dimethylphenyl)propiophenone, and how can reaction conditions be optimized for regioselective bromination?

- Methodological Answer : The synthesis typically involves regioselective bromination of a pre-functionalized propiophenone derivative. Key steps include:

- Substrate Preparation : Start with 3-(2,5-dimethylphenyl)propiophenone to ensure the aromatic ring is pre-substituted with methyl groups, which direct bromination to the 3' position via steric and electronic effects.

- Bromination Protocol : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CCl₄) under inert atmosphere. Temperature control (0–25°C) is critical to avoid di-bromination byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the mono-brominated product. Purity validation via HPLC (>98%) is recommended .

- Data Table :

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NBS | DMF | 0–5 | 72 | 98.5 |

| Br₂ | CCl₄ | 25 | 65 | 95.0 |

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm bromine substitution via deshielding of the adjacent aromatic proton (δ 7.8–8.2 ppm) and carbonyl carbon (δ 190–200 ppm). The 2,5-dimethylphenyl group shows distinct methyl singlets (δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 307.04) and isotopic pattern (²⁷Br/⁸¹Br ratio).

- X-ray Crystallography : Resolve crystallographic data to confirm regiochemistry if NMR is ambiguous .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HEK293 vs. HepG2) to identify lineage-specific effects.

- Concentration Gradients : Use dose-response curves (1 nM–100 µM) to differentiate true bioactivity from off-target effects.

- Mechanistic Profiling : Pair biochemical assays (e.g., kinase inhibition) with phenotypic screens (e.g., apoptosis markers) to correlate activity with molecular targets .

- Data Contradiction Analysis :

| Study | IC₅₀ (µM) | Assay Type | Cell Line |

|---|---|---|---|

| A | 2.1 | Kinase | HEK293 |

| B | 15.4 | Apoptosis | HepG2 |

| Conclusion: Higher IC₅₀ in HepG2 suggests tissue-specific permeability or metabolic stability issues. |

Q. What computational strategies are recommended for modeling the electronic effects of bromine substitution on the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The bromine atom lowers LUMO energy, enhancing carbonyl reactivity toward nucleophiles.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies in aqueous media.

- Docking Studies : Map binding poses with target enzymes (e.g., cytochrome P450) to rationalize metabolic stability .

Q. Additional Methodological Considerations

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., de-bromination or oxidation).

- Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) to assess photodegradation. Use amber vials for light-sensitive batches .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing polybrominated byproducts.

- Catalytic Optimization : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-6-7-13(2)14(10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZRMAWFHMFVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644731 | |

| Record name | 1-(3-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898795-02-3 | |

| Record name | 1-(3-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.